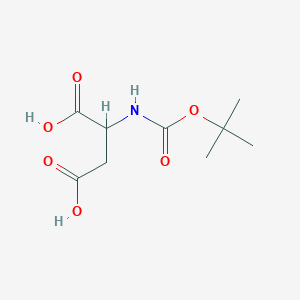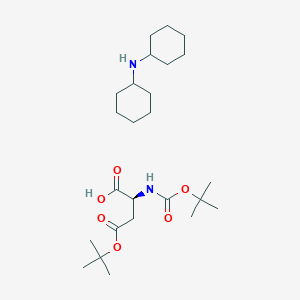
Boc-D-tyr(ME)-OH
Vue d'ensemble
Description
Boc-D-tyrosine methyl ester: is an organic compound with the chemical formula C17H23NO5. It is the N-protecting methyl ester compound of D-tyrosine, wherein Boc represents N-tert-butoxycarbonyl (tert-butoxycarbonyl). This compound is commonly used in peptide synthesis as a protecting group for the amino acid tyrosine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Boc-D-tyrosine methyl ester typically involves the protection of the amino group of D-tyrosine with the tert-butoxycarbonyl (Boc) group. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The methyl esterification of the carboxyl group is achieved using methanol and an acid catalyst such as hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of Boc-D-tyrosine methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: Boc-D-tyrosine methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amino group.
Substitution: The hydroxyl group on the tyrosine residue can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.
Deprotection: Commonly performed using trifluoroacetic acid (TFA) in dichloromethane.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base like pyridine.
Major Products:
Hydrolysis: Produces Boc-D-tyrosine.
Deprotection: Yields D-tyrosine methyl ester.
Substitution: Forms various substituted tyrosine derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry: Boc-D-tyrosine methyl ester is widely used in peptide synthesis as a protecting group for the amino acid tyrosine. It helps in the stepwise construction of peptides by preventing unwanted side reactions .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a building block for the synthesis of peptide-based inhibitors and probes .
Medicine: Boc-D-tyrosine methyl ester is utilized in the development of peptide-based therapeutics. It is involved in the synthesis of peptide drugs that target specific receptors and enzymes .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. It is also employed in the synthesis of peptide-based materials for various applications .
Mécanisme D'action
The mechanism of action of Boc-D-tyrosine methyl ester involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of tyrosine from unwanted reactions during the synthesis process. Upon completion of the peptide synthesis, the Boc group is removed under acidic conditions to yield the free amino group, allowing the peptide to fold and function properly .
Comparaison Avec Des Composés Similaires
- Boc-L-tyrosine methyl ester
- Fmoc-D-tyrosine methyl ester
- Cbz-D-tyrosine methyl ester
Comparison:
- Boc-L-tyrosine methyl ester: Similar to Boc-D-tyrosine methyl ester but with the L-configuration of tyrosine. It is used in the synthesis of peptides with L-tyrosine residues.
- Fmoc-D-tyrosine methyl ester: Uses the fluorenylmethyloxycarbonyl (Fmoc) group as the protecting group. It is removed under basic conditions, offering an alternative protection strategy.
- Cbz-D-tyrosine methyl ester: Uses the carbobenzyloxy (Cbz) group as the protecting group. It is removed under hydrogenation conditions, providing another option for peptide synthesis .
Boc-D-tyrosine methyl ester is unique due to its use of the Boc group, which provides stability under basic conditions and is easily removed under acidic conditions, making it a versatile protecting group in peptide synthesis .
Propriétés
IUPAC Name |
(2R)-3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLWWWZWJISHVOU-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426919 | |
| Record name | BOC-O-METHYL-D-TYROSINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68856-96-2 | |
| Record name | BOC-O-METHYL-D-TYROSINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



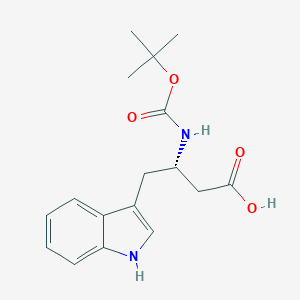
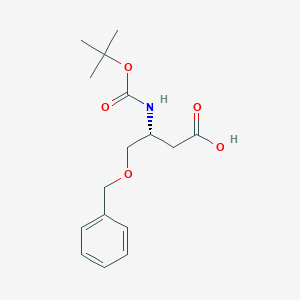


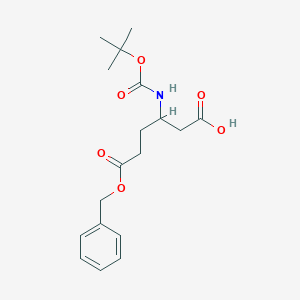

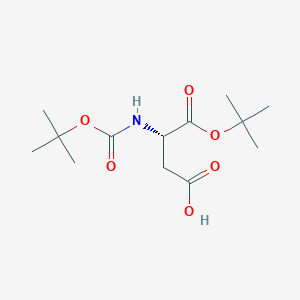
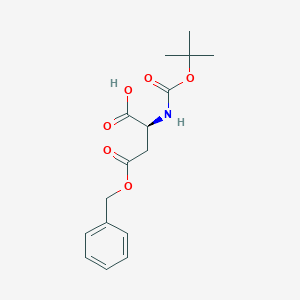
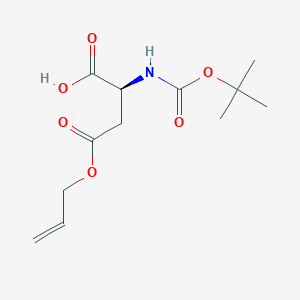
![(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-phenylmethoxybutanoic acid](/img/structure/B558373.png)
